molecular formula C14H10BrNO3 B12110084 Benzoic acid, 2-[(4-bromobenzoyl)amino]- CAS No. 100874-12-2

Benzoic acid, 2-[(4-bromobenzoyl)amino]-

Cat. No.: B12110084
CAS No.: 100874-12-2
M. Wt: 320.14 g/mol
InChI Key: HXYGUIBNBZJOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[(4-bromobenzoyl)amino]- is a chemical compound with the molecular formula C14H10BrNO3. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a bromobenzoyl group attached to the benzoic acid moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(4-bromobenzoyl)amino]- typically involves the reaction of 4-bromobenzoyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-[(4-bromobenzoyl)amino]- can be scaled up by using larger reactors and optimized reaction conditions. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield. The final product is purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(4-bromobenzoyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzoyl group or other reduced forms.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[(4-bromobenzoyl)amino]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4-bromobenzoyl)amino]- involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromobenzoyl)benzoic acid
  • 2-(4-Bromobenzoyl)benzoic acid
  • [2-Amino-3-(4-bromobenzoyl)phenyl]acetic acid

Uniqueness

Benzoic acid, 2-[(4-bromobenzoyl)amino]- is unique due to the specific positioning of the bromobenzoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

100874-12-2

Molecular Formula

C14H10BrNO3

Molecular Weight

320.14 g/mol

IUPAC Name

2-[(4-bromobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H10BrNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

HXYGUIBNBZJOOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.